molecular formula C21H18O2 B10883682 4-(1-Phenylethyl)phenyl benzoate CAS No. 85243-22-7

4-(1-Phenylethyl)phenyl benzoate

Cat. No.: B10883682
CAS No.: 85243-22-7
M. Wt: 302.4 g/mol
InChI Key: RHFCCOUVCUQZST-UHFFFAOYSA-N
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Description

4-(1-Phenylethyl)phenyl benzoate is a benzoate ester derivative characterized by a phenyl group substituted at the 4-position of the benzoate moiety with a 1-phenylethyl chain. The synthesis of related compounds, such as (R)-4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide , involves coupling reactions (e.g., Suzuki or carbonyl coupling), indicating that similar methods may apply for synthesizing 4-(1-Phenylethyl)phenyl benzoate.

Properties

CAS No.

85243-22-7

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

[4-(1-phenylethyl)phenyl] benzoate

InChI

InChI=1S/C21H18O2/c1-16(17-8-4-2-5-9-17)18-12-14-20(15-13-18)23-21(22)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

RHFCCOUVCUQZST-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylethyl)phenyl benzoate typically involves the esterification of 4-(1-Phenylethyl)phenol with benzoic acid or its derivatives. One common method is the Fischer esterification, which involves the reaction of the phenol with benzoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of benzoic anhydride or benzoyl chloride as the acylating agent. In this case, the reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of 4-(1-Phenylethyl)phenyl benzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. The use of advanced purification techniques, such as distillation or crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenylethyl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl rings in the compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: 4-(1-Phenylethyl)phenyl alcohol.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-(1-Phenylethyl)phenyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying esterification and substitution reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(1-Phenylethyl)phenyl benzoate in biological systems involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding phenol and benzoic acid. These products can then participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoate Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Features
Phenyl benzoate None (parent compound) 198.22 93-99-2 Simple aromatic ester; low steric bulk
Methyl benzoate Methyl ester 136.15 93-58-3 Aliphatic ester; high volatility
4-(1-Phenylethyl)phenyl benzoate 1-Phenylethyl at 4-position ~318.38* N/A Enhanced lipophilicity, steric hindrance
Methyl 4-[4-(difluoromethyl)phenyl]benzoate Difluoromethyl at 4-position ~262.23* N/A Fluorinated; improved reactivity
Ethyl 4-(2-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate Piperidine-pyridazine chain 369.47 124436-59-5 Heterocyclic; pharmaceutical relevance

*Estimated based on analogous structures.

  • Steric and Electronic Effects : The 1-phenylethyl group in 4-(1-Phenylethyl)phenyl benzoate introduces significant steric hindrance compared to phenyl benzoate or methyl benzoate. This may reduce reactivity in nucleophilic acyl substitution reactions but improve binding affinity in biological systems .
  • Fluorinated Analogues : Methyl 4-[4-(difluoromethyl)phenyl]benzoate demonstrates how electron-withdrawing substituents (e.g., CF₂H) enhance electrophilicity, contrasting with the electron-donating nature of the 1-phenylethyl group.

Biological Activity

4-(1-Phenylethyl)phenyl benzoate is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, applications in medicine, and relevant case studies.

  • Molecular Formula : C19H20O2
  • Molecular Weight : 288.36 g/mol
  • IUPAC Name : 4-(1-phenylethyl)phenyl benzoate

The biological activity of 4-(1-Phenylethyl)phenyl benzoate is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Antimicrobial Activity : It has been shown to exhibit broad-spectrum antimicrobial effects, potentially through disruption of microbial cell membranes or interference with metabolic functions.

Antimicrobial Activity

Research indicates that 4-(1-Phenylethyl)phenyl benzoate possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Pseudomonas aeruginosa0.8 mg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In various cancer cell lines, it has shown the ability to induce apoptosis and inhibit proliferation.

  • Case Study : A study on breast cancer cell lines (MCF-7) demonstrated that treatment with 4-(1-Phenylethyl)phenyl benzoate resulted in a significant decrease in cell viability, with an IC50 value of approximately 15 µM. The mechanism was linked to the modulation of apoptotic pathways, including increased expression of pro-apoptotic proteins.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzoate derivatives, including 4-(1-Phenylethyl)phenyl benzoate. The presence of the phenethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnticancer Activity
4-(1-Phenylethyl)phenyl benzoateHighModerate
Benzyl benzoateModerateLow
Ethyl benzoateLowModerate

This table illustrates that while 4-(1-Phenylethyl)phenyl benzoate shows promising activities compared to its analogs, further optimization may enhance its therapeutic potential.

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